molecular formula C12H14BF4N B11770819 1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate CAS No. 21658-58-2

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate

Cat. No.: B11770819
CAS No.: 21658-58-2
M. Wt: 259.05 g/mol
InChI Key: ZHMZUUYTLDIVGY-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C12H14BF4N and a molecular weight of 259.057 g/mol . It is a quaternary ammonium salt, often used in various research and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate typically involves the quaternization of 2-methylquinoline with ethyl iodide, followed by anion exchange with tetrafluoroboric acid to yield the desired tetrafluoroborate salt . The reaction conditions generally include:

    Reagents: 2-methylquinoline, ethyl iodide, tetrafluoroboric acid.

    Solvents: Commonly used solvents include acetonitrile or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tetrafluoroborate anion can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reactions are often carried out in polar solvents like acetonitrile or ethanol.

    Major Products: The major products formed depend on the type of reaction, such as quinoline derivatives from oxidation or dihydroquinoline derivatives from reduction.

Scientific Research Applications

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate can be compared with other similar compounds, such as:

Properties

CAS No.

21658-58-2

Molecular Formula

C12H14BF4N

Molecular Weight

259.05 g/mol

IUPAC Name

1-ethyl-2-methylquinolin-1-ium;tetrafluoroborate

InChI

InChI=1S/C12H14N.BF4/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13;2-1(3,4)5/h4-9H,3H2,1-2H3;/q+1;-1

InChI Key

ZHMZUUYTLDIVGY-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=C(C=CC2=CC=CC=C21)C

Origin of Product

United States

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